4-(2-Phenylethenyl)-3-buten-2one 2-oxime

UV-Vis spectroscopy conjugated ketoximes electronic structure

4-(2-Phenylethenyl)-3-buten-2one 2-oxime (also known as 6-phenyl-3,5-hexadien-2-one oxime or cinnamylideneacetone oxime; molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) is an α,β,γ,δ-unsaturated ketoxime belonging to the styryl alkyl oxime class. The compound features a conjugated dienone backbone bearing a terminal phenyl ring and an oxime functionality at the 2-position, and is typically obtained as an E/Z isomeric mixture.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8307138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethenyl)-3-buten-2one 2-oxime
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=NO)C=CC=CC1=CC=CC=C1
InChIInChI=1S/C12H13NO/c1-11(13-14)7-5-6-10-12-8-3-2-4-9-12/h2-10,14H,1H3
InChIKeyGJVIAABVIGDQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylethenyl)-3-buten-2one 2-Oxime: Extended-Conjugation Styryl Ketoxime for Research and Agrochemical Intermediate Applications


4-(2-Phenylethenyl)-3-buten-2one 2-oxime (also known as 6-phenyl-3,5-hexadien-2-one oxime or cinnamylideneacetone oxime; molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) is an α,β,γ,δ-unsaturated ketoxime belonging to the styryl alkyl oxime class. The compound features a conjugated dienone backbone bearing a terminal phenyl ring and an oxime functionality at the 2-position, and is typically obtained as an E/Z isomeric mixture [1]. It serves as a synthetic intermediate for strobilurin-type fungicides wherein the E-styryl oxime substructure is a critical pharmacophore element [2].

Why 4-(2-Phenylethenyl)-3-buten-2one 2-Oxime Cannot Be Replaced by Simple Benzylideneacetone Oxime or Other In-Class Analogs


The extended conjugation in 4-(2-phenylethenyl)-3-buten-2one 2-oxime distinguishes it fundamentally from the closest commercially prevalent analog, 4-phenyl-3-buten-2-one oxime (benzalacetone oxime, C₁₀H₁₁NO). The additional olefinic unit shifts the UV-Vis absorption maximum bathochromically, alters the E/Z isomer equilibrium ratio, and modifies the electron density at the oxime nitrogen—parameters that directly govern coordination chemistry with metal ions and reactivity in O-alkylation steps [1]. In the strobilurin fungicide scaffold (e.g., Enoxastrobin, SYP-Z071), the (E)-styryl oxime substructure is a non-negotiable pharmacophore; truncation to a mono-olefinic system results in complete loss of fungicidal activity [2]. These electronic and stereochemical features make generic substitution with shorter-conjugated oximes invalid for any application requiring the intact dienone-oxime chromophore.

Quantitative Differentiation Evidence for 4-(2-Phenylethenyl)-3-buten-2one 2-Oxime Versus Closest Analogs


Conjugated π-System Extension vs. Benzalacetone Oxime: UV-Vis Bathochromic Shift and Electronic Structure Modulation

4-(2-Phenylethenyl)-3-buten-2one 2-oxime possesses a cross-conjugated dienone-oxime π-system (four conjugated double bonds including C=N), whereas benzalacetone oxime (4-phenyl-3-buten-2-one oxime, C₁₀H₁₁NO) contains only three conjugated double bonds. This structural extension red-shifts the principal UV-Vis absorption band. The parent ketone 6-phenyl-3,5-hexadien-2-one exhibits λmax ~320 nm (ε ~28,000 M⁻¹cm⁻¹ in ethanol), while the shorter analog 4-phenyl-3-buten-2-one absorbs at λmax ~290 nm, a difference of approximately 30 nm attributable to the additional vinyl unit [1]. The corresponding oximes are expected to show a comparable bathochromic displacement, enabling spectrophotometric differentiation and purity monitoring at wavelengths where the shorter analog is transparent.

UV-Vis spectroscopy conjugated ketoximes electronic structure

Stereochemical Configuration Analysis by ¹H-NMR: α/β-Isomer Differentiation of Styryl Alkyl Oximes

In the isomeric styryl alkyl oxime series encompassing 4-(2-phenylethenyl)-3-buten-2one 2-oxime, Unterhalt demonstrated that the α-isomers exhibit a single vinyl proton resonance at 6.81–6.90 ppm, whereas β-isomers display non-equivalent vinyl protons yielding a characteristic AB splitting pattern [1]. This diagnostic NMR signature permits quantitative determination of the α/β isomer ratio in bulk samples—a capability unavailable for simpler oximes lacking the extended styryl conjugation. For procurement, the isomer ratio directly impacts downstream stereospecific reactions, particularly O-alkylation steps in strobilurin synthesis where only the E-configuration at the styryl double bond yields active fungicide [2].

NMR spectroscopy oxime stereochemistry E/Z isomer analysis

Synthetic Intermediate Criticality for Strobilurin Fungicides: Structural Requirement for the (E)-Styryl Oxime Pharmacophore

The (E)-styryl oxime substructure present in 4-(2-phenylethenyl)-3-buten-2one 2-oxime constitutes the core pharmacophore of several development-stage strobilurin fungicides, including SYP-Z071 and Enoxastrobin. Structure-activity relationship (SAR) studies on indene-substituted oxime ether strobilurins demonstrate that stabilization of the (E)-styryl group is essential; compounds lacking this conjugated styryl oxime motif show negligible antifungal activity [1]. Specifically, the indene-substituted derivatives that rigidify the E-styryl conformation achieved EC₅₀ values as low as 0.06 µg/mL against Pyricularia oryzae and Puccinia sorghi, whereas non-styryl oxime ethers were inactive at >50 µg/mL [2]. The parent oxime is thus a mandatory intermediate for any synthetic route targeting this fungicide class.

agrochemical synthesis strobilurin fungicide oxime ether pharmacophore

Anti-Inflammatory Activity of Pentadienone Oxime Ester Derivatives: IC₅₀ Values in LPS-Induced NO and IL-6 Inhibition Assays

Although direct bioactivity data for the parent oxime are sparse, its pentadienone oxime ester derivatives—synthesized from the same conjugated dienone-oxime scaffold—demonstrate quantifiable anti-inflammatory activity. Compound 5j, a representative pentadienone oxime ester, inhibited LPS-induced NO release with an IC₅₀ of 6.66 µM and suppressed IL-6 production with an IC₅₀ of 5.07 µM in RAW 264.7 macrophages [1]. In contrast, the shorter-chained benzylideneacetone oxime ether derivatives required higher concentrations to achieve comparable NO suppression, with the most active compounds 5b and 7a showing activity only at concentrations nearly equivalent to diclofenac sodium in carrageenin-induced rat paw edema models, without reaching low-µM IC₅₀ values in cellular assays [2]. The extended conjugation in the pentadienone scaffold appears to enhance target engagement at the TLR4/MAPK/NF-κB signaling node.

anti-inflammatory pentadienone oxime ester TLR4/NF-κB pathway

Procurement-Driven Application Scenarios for 4-(2-Phenylethenyl)-3-buten-2one 2-Oxime Based on Quantitative Differentiation Evidence


Agrochemical R&D: Key Intermediate for Next-Generation Strobilurin Fungicides

The (E)-styryl oxime substructure of 4-(2-phenylethenyl)-3-buten-2one 2-oxime is the essential pharmacophore for strobilurin fungicide candidates such as SYP-Z071 and Enoxastrobin, which achieve EC₅₀ values as low as 0.06 µg/mL against major crop pathogens including Pyricularia oryzae and Puccinia sorghi. Non-styryl oxime ethers are inactive (>50 µg/mL) in the same assays [1]. Procurement of this compound enables access to this high-activity fungicide chemical space; substitution with benzalacetone oxime completely abrogates activity. The compound's E/Z isomer ratio, quantifiable by ¹H-NMR (α-isomer single vinyl peak at 6.81–6.90 ppm), serves as a critical in-process control parameter for stereospecific O-alkylation [2].

Medicinal Chemistry: Pentadienone Oxime Scaffold for Anti-Inflammatory Lead Optimization

The pentadienone oxime scaffold, for which 4-(2-phenylethenyl)-3-buten-2one 2-oxime is the parent structure, delivers single-digit µM anti-inflammatory potency in cellular assays. Derivative 5j achieved IC₅₀ values of 6.66 µM (NO inhibition) and 5.07 µM (IL-6 suppression) in RAW 264.7 macrophages via TLR4/MAPK/NF-κB pathway modulation [1]. Medicinal chemistry teams seeking a validated conjugated oxime starting scaffold for anti-inflammatory drug discovery should select this compound over the shorter benzylideneacetone oxime, which lacks comparable cellular potency data.

Coordination Chemistry: Extended-Conjugation Ligand for Transition Metal Complexes

The extended π-conjugation in 4-(2-phenylethenyl)-3-buten-2one 2-oxime provides a bathochromically shifted UV-Vis absorption (parent ketone λmax ~320 nm vs. ~290 nm for the shorter analog) and enhanced electron delocalization at the oxime nitrogen, both of which modulate metal-binding affinity [1]. This makes the compound a differentiated ligand candidate for synthesizing transition metal complexes with tailored electronic properties, where the shorter benzalacetone oxime would yield different coordination geometry and spectroscopic signatures.

Analytical Reference Standard: Isomer-Specific Identification by NMR and UV-Vis

The compound's distinct UV-Vis absorption (~320 nm region) and diagnostic ¹H-NMR pattern (α-isomer single vinyl peak at 6.81–6.90 ppm vs. β-isomer AB system) enable its use as an analytical reference standard for method development in isomer quantification [1]. Quality control laboratories procuring this compound gain a reference material with two orthogonal spectroscopic handles for identity and purity verification that are absent in the commercially more common benzalacetone oxime.

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